

Application of Nickel Catalysis in Formyl Radical Generation: Application Notes and Protocols

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Compound of Interest

Compound Name: *Formyl radical*

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The introduction of a formyl group into organic molecules is a cornerstone of chemical synthesis, providing a gateway to a vast array of valuable functionalities. Traditionally, formylation reactions have relied on methods that often require harsh conditions, stoichiometric reagents, or the use of toxic carbon monoxide gas. The advent of nickel catalysis, particularly in concert with strategies for radical generation, has opened new avenues for milder and more versatile formylation reactions. This document provides an overview of key nickel-catalyzed methodologies for the generation and application of **formyl radicals** and their synthetic equivalents, complete with detailed protocols and comparative data.

Overview of Methodologies

Nickel catalysis offers several distinct strategies for the generation of **formyl radicals** or their synthons, which can then be coupled with various organic electrophiles. The primary approaches include:

- **Reductive Coupling with Formyl Radical Precursors:** This method involves the nickel-catalyzed reductive coupling of aryl or alkyl halides with a reagent that serves as a source of a **formyl radical**.
- **Dual Photoredox/Nickel Catalysis:** A powerful strategy that utilizes a photocatalyst to generate a radical intermediate from a stable precursor. This radical then enters a nickel

catalytic cycle for cross-coupling. This approach allows for the use of mild and readily available formyl sources.

- **Divergent Synthesis with Isocyanides:** In this approach, isocyanides serve as a carbonyl surrogate, which under nickel catalysis can be transformed into either a formyl or a carboxyl group depending on the reaction conditions.

These methods provide a significant advantage over classical formylation techniques by offering broader functional group tolerance, milder reaction conditions, and the ability to use more abundant starting materials like aryl chlorides.^[1]

Data Presentation: Comparative Analysis of Nickel-Catalyzed Formylation Methods

The following tables summarize the quantitative data from key publications, allowing for a direct comparison of different methodologies.

Table 1: Nickel-Catalyzed Reductive Formylation of Aryl Halides with a Formyl Radical Precursor^[2]

| Entry | Aryl Halide | Product | Yield (%) |
|-------|-------------------------|--------------------------------|-----------|
| 1 | 4-Bromobenzonitrile | 4-Cyanobenzaldehyde | 85 |
| 2 | 4-Bromoacetophenone | 4-Acetylbenzaldehyde | 82 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-formylbenzoate | 88 |
| 4 | 4-Bromobiphenyl | [1,1'-Biphenyl]-4-carbaldehyde | 75 |
| 5 | 1-Bromo-4-fluorobenzene | 4-Fluorobenzaldehyde | 78 |
| 6 | 2-Bromonaphthalene | 2-Naphthaldehyde | 72 |
| 7 | 3-Bromopyridine | Nicotinaldehyde | 65 |

Reaction Conditions: Aryl halide (0.5 mmol), α -chloro N-methoxyphthalimide (1.5 equiv), $\text{NiCl}_2\cdot\text{glyme}$ (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%), Zn powder (3.0 equiv), in DMA at 60 °C for 12 h.

Table 2: Photoredox/Nickel-Catalyzed Formylation of Aryl Chlorides with 1,3-Dioxolane[1][3]

| Entry | Aryl Chloride | Product | Yield (%) |
|-------|---------------------------|--------------------------------|----------------------|
| 1 | 4-Chlorobenzonitrile | 4-Cyanobenzaldehyde | 91 |
| 2 | 4-Chloroacetophenone | 4-Acetylbenzaldehyde | 89 |
| 3 | Methyl 4-chlorobenzoate | Methyl 4-formylbenzoate | 85 |
| 4 | 4-Chlorobiphenyl | [1,1'-Biphenyl]-4-carbaldehyde | 87 |
| 5 | 1-Chloro-4-phenoxybenzene | 4-Phenoxybenzaldehyde | 83 |
| 6 | 2-Chloronaphthalene | 2-Naphthaldehyde | 76 |
| 7 | Fenofibrate derivative | Formylated Fenofibrate | 83 (on 5 mmol scale) |

Reaction Conditions: Aryl chloride (0.25 mmol), $\text{Ir}[\text{dF}(\text{CF}_3)\text{ppy}]_2(\text{dtbbpy})\text{PF}_6$ (1 mol%), $\text{NiCl}_2\cdot\text{glyme}$ (5 mol%), dtbbpy (5 mol%), K_3PO_4 (1.5 equiv), in 1,3-dioxolane under blue LED irradiation at room temperature for 16 h, followed by acidic workup.

Table 3: Photoredox/Nickel-Catalyzed Formylation of Aryl Halides with Diethoxyacetic Acid[4][5]

| Entry | Aryl Halide/Triflate | Product | Yield (%) |
|-------|------------------------------------|---------------------------------|-----------|
| 1 | 4-Bromobenzonitrile | 4-Cyanobenzaldehyde | 92 |
| 2 | 4-Chlorobenzonitrile | 4-Cyanobenzaldehyde | 85 |
| 3 | 4-(Trifluoromethyl)phenyl triflate | 4-(Trifluoromethyl)benzaldehyde | 78 |
| 4 | 1-Bromo-4-vinylbenzene | 4-Vinylbenzaldehyde | 75 |
| 5 | 2-Bromopyridine | Picolinaldehyde | 68 |
| 6 | 1-Bromonaphthalene | 1-Naphthaldehyde | 88 |
| 7 | 1-Bromo-2-vinylbenzene | 2-Vinylbenzaldehyde | 72 |

Reaction Conditions: Aryl halide/triflate (0.5 mmol), diethoxyacetic acid (2.0 equiv), 4CzIPN (2 mol%), $\text{NiCl}_2 \cdot \text{glyme}$ (10 mol%), dtbbpy (10 mol%), K_2CO_3 (3.0 equiv), in DMA under blue LED irradiation at room temperature for 24 h.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Reductive Formylation of Aryl Halides via a Formyl Radical[2]

Materials:

- Nickel(II) chloride dimethoxyethane complex ($\text{NiCl}_2 \cdot \text{glyme}$)
- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
- Zinc powder (<10 micron, activated)
- α -chloro N-methoxyphthalimide
- Aryl halide

- N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiCl₂·glyme (11.0 mg, 0.05 mmol, 10 mol%) and dtbbpy (13.4 mg, 0.05 mmol, 10 mol%).
- Evacuate and backfill the tube with argon three times.
- Add the aryl halide (0.5 mmol, 1.0 equiv), α-chloro N-methoxyphthalimide (158.7 mg, 0.75 mmol, 1.5 equiv), and activated zinc powder (98.1 mg, 1.5 mmol, 3.0 equiv).
- Add anhydrous DMA (2.0 mL) via syringe.
- Seal the tube and place it in a preheated oil bath at 60 °C.
- Stir the reaction mixture for 12 hours.
- After cooling to room temperature, quench the reaction with 1 M HCl (5 mL).
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired aromatic aldehyde.

Protocol 2: Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals[1][3]

Materials:

- Iridium photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆
- Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme)

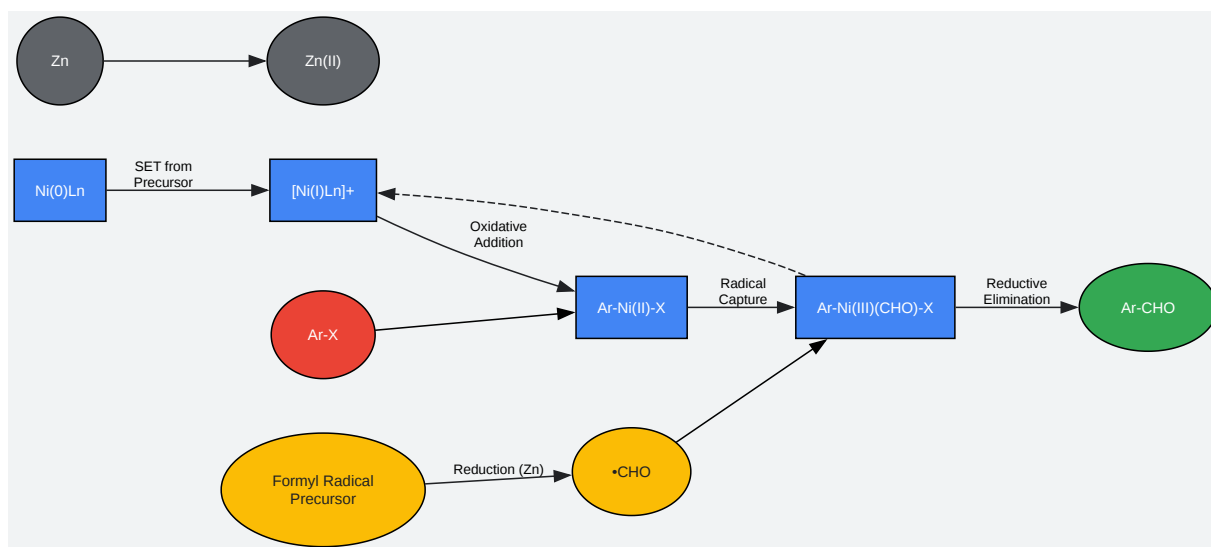
- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
- Potassium phosphate (K_3PO_4), anhydrous
- Aryl chloride
- 1,3-Dioxolane, anhydrous

Procedure:

- Inside a nitrogen-filled glovebox, add $Ir[dF(CF_3)ppy]_2(dtbbpy)PF_6$ (2.8 mg, 0.0025 mmol, 1 mol%), $NiCl_2 \cdot glyme$ (2.7 mg, 0.0125 mmol, 5 mol%), and dtbbpy (3.4 mg, 0.0125 mmol, 5 mol%) to a 4 mL vial equipped with a stir bar.
- Add the aryl chloride (0.25 mmol, 1.0 equiv) and K_3PO_4 (79.6 mg, 0.375 mmol, 1.5 equiv).
- Add anhydrous 1,3-dioxolane (1.0 mL).
- Seal the vial and place it on a stirring plate approximately 5 cm from a blue LED lamp.
- Irradiate the reaction mixture with stirring at room temperature for 16 hours.
- After the reaction is complete, dilute the mixture with ethyl acetate (5 mL) and add 1 M HCl (2 mL).
- Stir vigorously for 30 minutes to hydrolyze the acetal intermediate.
- Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 mL).
- Combine the organic layers, wash with brine, dry over anhydrous $MgSO_4$, and concentrate in vacuo.
- Purify the residue by flash chromatography on silica gel to yield the pure aryl aldehyde.

Signaling Pathways and Experimental Workflows

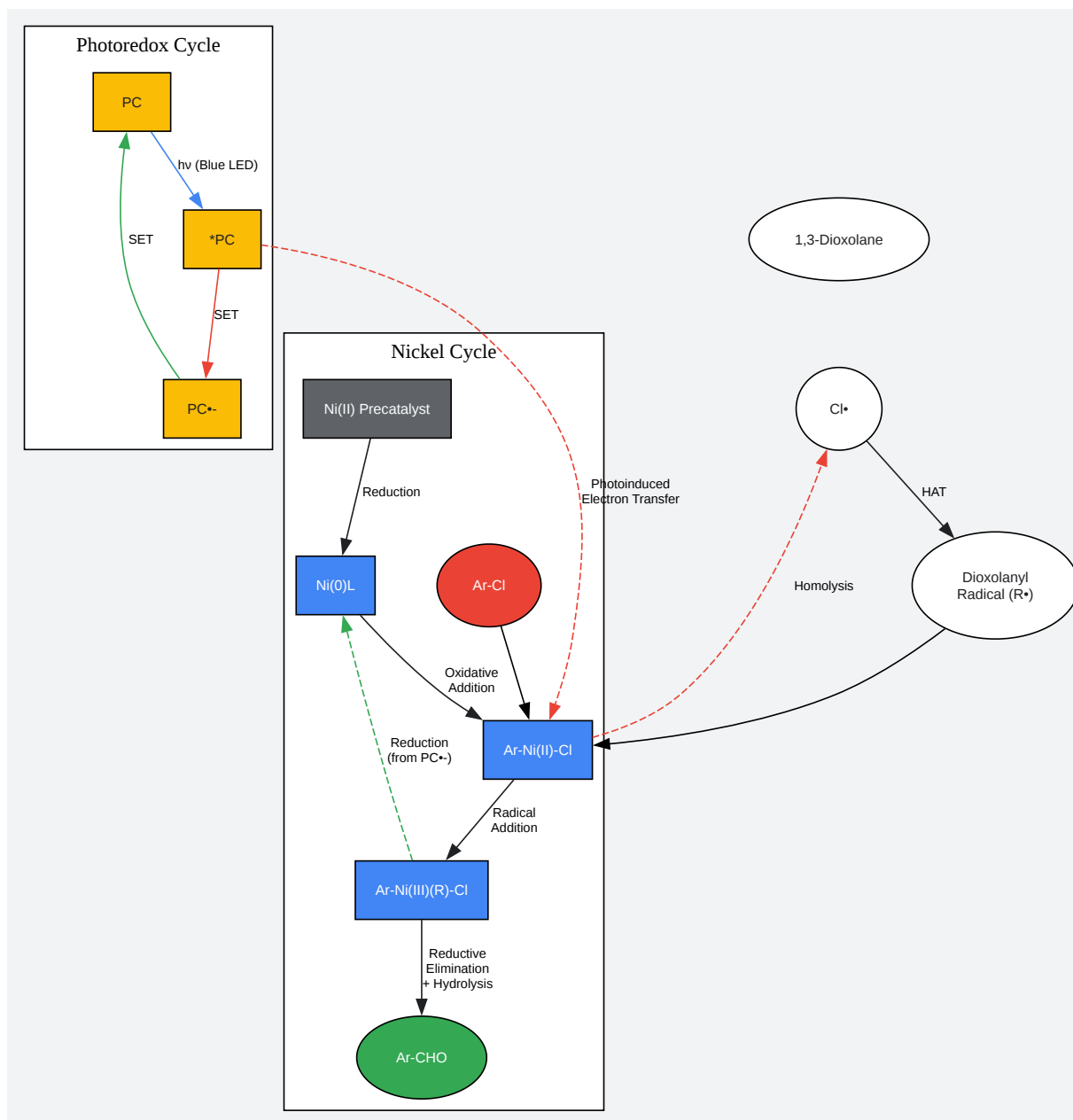
Nickel-Catalyzed Reductive Formylation Cycle



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Caption: Proposed catalytic cycle for the nickel-catalyzed reductive formylation of aryl halides.

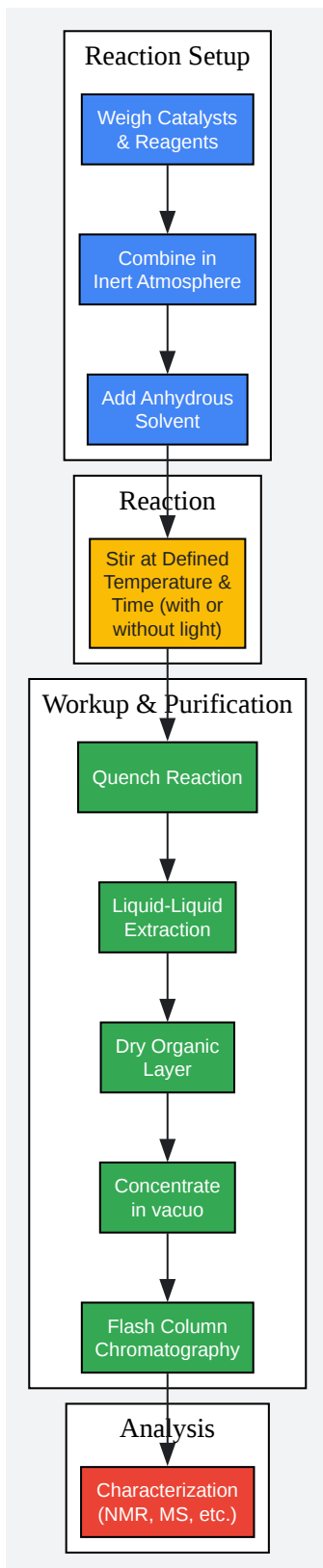
Photoredox/Nickel Dual Catalytic Cycle for Formylation



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Caption: Mechanism of photoredox/nickel dual catalysis for aryl chloride formylation.

General Experimental Workflow



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Caption: A generalized workflow for nickel-catalyzed formylation reactions.

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References

- 1. A dual photoredox-nickel strategy for remote functionalization via iminyl radicals: radical ring-opening-arylation, -vinylation and -alkylation cascades - PMC [pmc.ncbi.nlm.nih.gov]
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